

Application Note: Gravimetric Determination of Potassium Using the Cobaltinitrite Method

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Compound of Interest

Compound Name: POTASSIUM COBALTINITRITE

Cat. No.: B1143538

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Introduction

The gravimetric determination of potassium via the cobaltinitrite method is a well-established analytical technique for quantifying potassium content in various samples. This method relies on the precipitation of potassium ions from a solution using sodium cobaltinitrite, $\text{Na}_3[\text{Co}(\text{NO}_2)_6]$, in an acidic medium. The resulting precipitate is a sparingly soluble complex of dipotassium sodium cobaltinitrite monohydrate, $\text{K}_2\text{Na}[\text{Co}(\text{NO}_2)_6] \cdot \text{H}_2\text{O}$.^{[1][2]} The amount of potassium in the original sample is determined by the weight of this dried precipitate. This application note provides a detailed protocol for this procedure, intended for researchers, scientists, and professionals in drug development and quality control.

The key reaction in this method is the formation of the yellow crystalline precipitate when sodium cobaltinitrite solution is added to a solution containing potassium ions under acidic conditions.^{[2][3]} The composition of the precipitate can be influenced by reaction conditions, but under controlled parameters, a consistent stoichiometry is achieved, allowing for accurate gravimetric analysis.^[4]

Experimental Protocol

This section details the necessary apparatus, reagents, and a step-by-step procedure for the gravimetric determination of potassium.

Apparatus:

- Analytical balance (accurate to 0.1 mg)
- Beakers (250 mL, 400 mL)
- Volumetric flasks (100 mL, 500 mL)
- Pipettes (10 mL, 25 mL, 50 mL)
- Gooch crucible or sintered glass crucible (fine porosity)
- Suction filtration apparatus
- Drying oven
- Desiccator
- Hot plate
- pH meter or pH indicator paper

Reagents:

- Sodium Cobaltinitrite Solution:
 - Solution A: Dissolve 113 g of cobalt acetate in 300 mL of deionized water and 100 mL of glacial acetic acid.[\[1\]](#)
 - Solution B: Dissolve 220 g of sodium nitrite (NaNO_2) in 400 mL of deionized water.[\[1\]](#)
 - Slowly add Solution B to Solution A with constant stirring. A brown fume of nitrogen dioxide may evolve.[\[5\]](#) Remove any nitric oxide by evacuation or by bubbling air through the solution. Allow the solution to stand for 24 hours. Filter if a precipitate forms and dilute to 1 liter with deionized water. Store in a dark, stoppered bottle.
- Wash Solution: Prepare a saturated solution of potassium sodium cobaltinitrite in deionized water, or use a 0.01 N nitric acid solution saturated with the precipitate.[\[6\]](#) Alternatively, 70% ethanol can be used for washing.[\[7\]](#)

- Glacial Acetic Acid (CH_3COOH)
- Potassium Chloride (KCl), analytical standard grade
- Deionized Water

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 0.2-0.5 g of the dried sample into a 250 mL beaker. The exact weight should be chosen to yield a precipitate of 100-200 mg.
 - Add 50 mL of deionized water and 5 mL of glacial acetic acid.
 - Heat the mixture gently on a hot plate to dissolve the sample. If the sample is insoluble, appropriate digestion with acids may be necessary to bring the potassium into solution. Ensure all organic matter is destroyed, as it can interfere with the precipitation.[7]
 - Cool the solution to room temperature and transfer it quantitatively to a 100 mL volumetric flask. Dilute to the mark with deionized water and mix thoroughly.
 - Filter the solution if it is not clear.
- Precipitation:
 - Pipette a 25.00 mL aliquot of the sample solution into a 250 mL beaker.
 - Add 5 mL of glacial acetic acid.
 - Slowly add, with constant stirring, an excess of the sodium cobaltinitrite reagent (approximately 10 mL for every 20 mg of expected K_2O). A yellow precipitate of $\text{K}_2\text{Na}[\text{Co}(\text{NO}_2)_6]\cdot\text{H}_2\text{O}$ will form immediately.[3]
 - Allow the beaker to stand for at least 2 hours, or preferably overnight, at a cool temperature (around 20°C) to ensure complete precipitation.[6]
- Filtration and Washing:

- Prepare a Gooch or sintered glass crucible by washing it with deionized water, drying it in an oven at 110°C for 1 hour, cooling it in a desiccator, and weighing it accurately.
- Filter the precipitate through the weighed crucible using suction.
- Wash the precipitate several times with small portions of the wash solution to remove any excess reagent and other soluble impurities.
- Finally, wash the precipitate with a small amount of 95% ethanol to displace the wash solution.[6]
- Drying and Weighing:
 - Dry the crucible and precipitate in an oven at 110°C for 1-2 hours.[6]
 - Cool the crucible in a desiccator to room temperature.
 - Weigh the crucible and precipitate accurately.
 - Repeat the drying and weighing cycles until a constant weight is achieved (i.e., the difference between two consecutive weighings is less than 0.3 mg).

Data Presentation and Calculation

The percentage of potassium (% K) or potassium oxide (% K₂O) in the sample can be calculated using the following formulas:

- Gravimetric Factor (F) for K:
 - Molecular weight of K₂Na[Co(NO₂)₆]·H₂O = 452.16 g/mol
 - Atomic weight of K = 39.10 g/mol
 - $F(K) = (2 * 39.10) / 452.16 = 0.1730$
- Gravimetric Factor (F) for K₂O:
 - Molecular weight of K₂O = 94.20 g/mol

$$F(K_2O) = 94.20 / 452.16 = 0.2083$$

Calculation Formula:

$$\% K = [(Weight\ of\ precipitate\ (g) * F(K)) / (Weight\ of\ sample\ in\ aliquot\ (g))] * 100$$

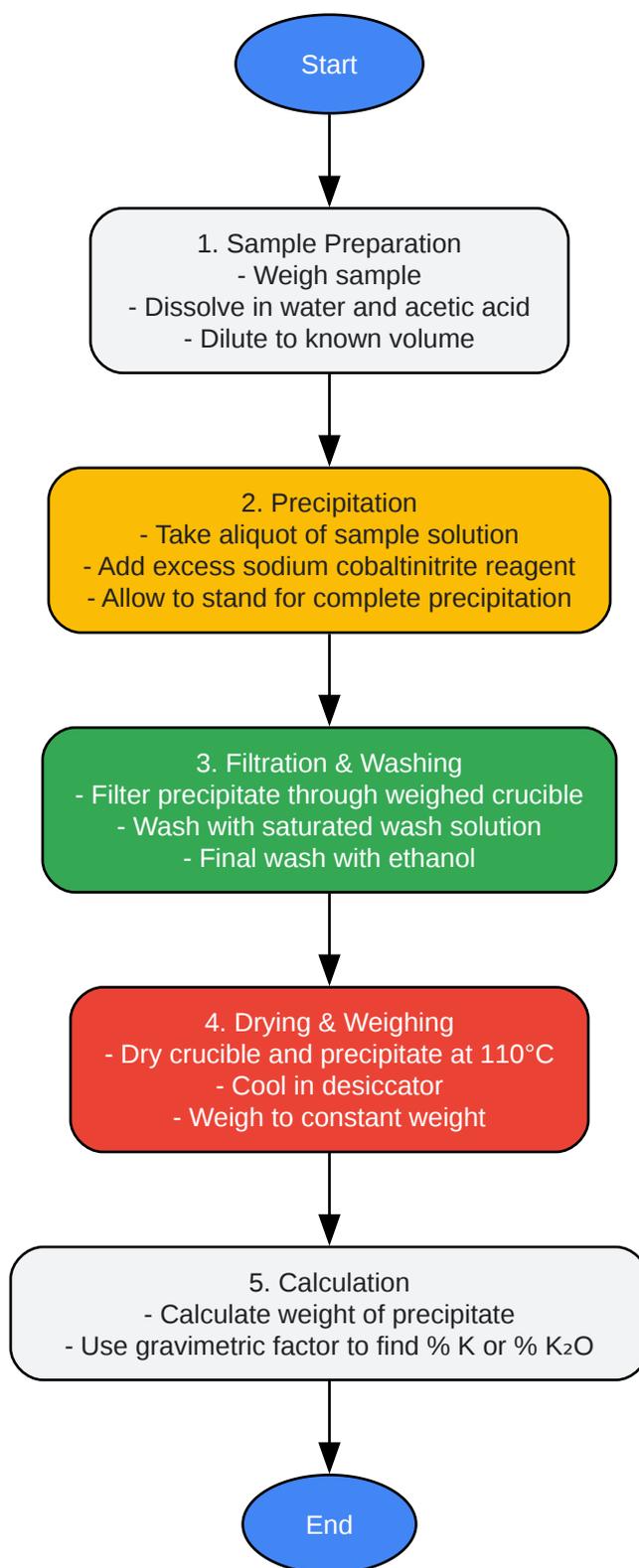
$$\% K_2O = [(Weight\ of\ precipitate\ (g) * F(K_2O)) / (Weight\ of\ sample\ in\ aliquot\ (g))] * 100$$

Sample Data Table:

Sample ID	Sample Weight (g)	Aliquot Volume (mL)	Weight of Crucible (g)	Weight of Crucible + Precipitate (g)	Weight of Precipitate (g)	% K	% K ₂ O
Sample A-1	0.5012	25.00	25.1234	25.2786	0.1552	21.43	25.83
Sample A-2	0.5025	25.00	24.9876	25.1432	0.1556	21.49	25.90
Sample B-1	0.4998	25.00	26.0145	26.1598	0.1453	20.10	24.22
Sample B-2	0.5005	25.00	25.5567	25.7023	0.1456	20.14	24.27

Note: The data in this table is for illustrative purposes only.

Mandatory Visualization



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Caption: Workflow for the gravimetric determination of potassium.

Interferences and Limitations

Several substances can interfere with the gravimetric determination of potassium by the cobaltinitrite method:

- **Ammonium Ions:** Ammonium salts form a precipitate with the cobaltinitrite reagent, similar to potassium, leading to erroneously high results. Ammonium ions must be removed before precipitation, typically by heating the sample with a strong base (e.g., NaOH) to evolve ammonia gas.[8]
- **Heavy Metals:** Ions of heavy metals can also form insoluble complexes and should be removed prior to analysis.[9]
- **Reducing Agents:** Substances that can reduce the Co^{3+} in the reagent will interfere with the reaction.
- **pH and Temperature:** The precipitation is sensitive to pH and temperature. The reaction should be carried out in a solution acidified with acetic acid.[3] High temperatures can cause decomposition of the cobaltinitrite reagent.
- **Composition of Precipitate:** The exact composition of the precipitate can vary depending on the conditions of precipitation, such as the ratio of sodium to potassium ions.[4] Adhering strictly to a standardized protocol is crucial for obtaining accurate and reproducible results.

This method, while accurate when performed carefully, can be time-consuming due to the precipitation, filtration, and drying steps. For a large number of samples, alternative methods such as flame photometry or ion-selective electrodes may be more efficient.

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